4-[(Trifluoromethoxy)methyl]benzoic acid
Description
Properties
IUPAC Name |
4-(trifluoromethoxymethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)15-5-6-1-3-7(4-2-6)8(13)14/h1-4H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKIRYQDRWETHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step-by-step Process:
| Step | Description | Reagents & Conditions | Key Data |
|---|---|---|---|
| 1 | Chlorination of benzaldehyde or benzaldehyde mixture | Chlorine gas, reaction at 90–100°C | Introduction of chlorine onto benzaldehyde, forming chlorobenzaldehyde derivatives |
| 2 | Fluorination of chlorinated intermediates | Anhydrous hydrogen fluoride (HF) at 80°C | Conversion of chlorobenzaldehyde to trifluoromethoxybenzene |
| 3 | Nitration of trifluoromethoxybenzene | Concentrated sulfuric and nitric acids at 0–35°C | Formation of nitro-trifluoromethoxybenzene, major para isomer (~90%) |
| 4 | Reduction or oxidation to benzoic acid | Oxidation using potassium permanganate or other oxidants | Final formation of 4-[(Trifluoromethoxy)methyl]benzoic acid |
Research Findings:
Patents describe the chlorination-fluorination sequence as a robust route, with the fluorination step involving the reaction of chlorinated precursors with anhydrous HF, yielding trifluoromethoxybenzene with high purity. The nitration step is optimized at low temperatures to favor para substitution, which is crucial for subsequent conversion to the acid.
Preparation from 4-(Trifluoromethyl)benzoic Acid
Overview:
Another approach involves starting from commercially available 4-(Trifluoromethyl)benzoic acid, which is oxidized or functionalized to introduce the trifluoromethoxy group.
Methodology:
| Step | Description | Reagents & Conditions | Data & Notes |
|---|---|---|---|
| 1 | Conversion to methyl ester or intermediate | Esterification or activation | Facilitates subsequent substitution reactions |
| 2 | Introduction of trifluoromethoxy group | Nucleophilic substitution with trifluoromethylating reagents | Reagents like trifluoromethyl iodide under basic conditions |
| 3 | Hydrolysis or further functionalization | Base or acid hydrolysis | Yields the target acid |
Research Findings:
This route is advantageous for industrial scale, leveraging existing commercial supplies of 4-(Trifluoromethyl)benzoic acid. The trifluoromethoxy group is introduced via nucleophilic substitution, often under controlled conditions to prevent side reactions.
Industrial-Scale Synthesis via Cross-Coupling
Overview:
Large-scale production employs palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling, to attach the benzoic acid moiety to a trifluoromethylated aromatic core.
Process Details:
| Reaction Type | Reagents & Conditions | Key Data |
|---|---|---|
| Suzuki coupling | Trifluoromethylated aromatic boronic acid, aryl halides, Pd catalysts, base | High yields (~99%), scalable |
| Purification | Chromatography or crystallization | Ensures high purity suitable for pharmaceutical applications |
Research Findings:
This method is favored for its high efficiency, reproducibility, and scalability, with continuous flow reactors enhancing process control.
Research Data and Comparative Analysis
| Method | Advantages | Disadvantages | Yield | Notes |
|---|---|---|---|---|
| Chlorination & Fluorination | High purity, well-documented | Multi-step, hazardous reagents | 70–85% | Suitable for laboratory synthesis |
| Starting from 4-(Trifluoromethyl)benzoic acid | Utilizes commercial starting material | Additional functionalization steps | 80–90% | Industrial scale feasible |
| Cross-Coupling | High scalability, high yield | Requires expensive catalysts | >99% | Preferred for large-scale manufacturing |
Research Findings Summary
- The chlorination-fluorination route, as detailed in patents, involves chlorination of benzaldehyde derivatives followed by fluorination with anhydrous HF, then nitration and oxidation to yield the target acid.
- Industrial methods leverage cross-coupling reactions, especially Suzuki–Miyaura, for efficient large-scale synthesis.
- Nitration conditions are optimized at low temperatures (~0–35°C) to favor para-isomer formation.
- Purification typically involves distillation, crystallization, or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Trifluoromethoxy)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Conditions such as temperature, solvent, and catalysts are optimized to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzoic acids .
Scientific Research Applications
4-[(Trifluoromethoxy)methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(Trifluoromethoxy)methyl]benzoic acid involves its interaction with molecular targets through various pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific targets, leading to its observed effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares 4-[(Trifluoromethoxy)methyl]benzoic acid with structurally related benzoic acid derivatives:
Key Observations :
- Acidity : Fluorinated substituents (e.g., -CF₃, -CF₃O) significantly lower the pKa of the benzoic acid group. For instance, 3-fluoro-4-(trifluoromethyl)benzoic acid exhibits stronger acidity than 4-(trifluoromethoxy)benzoic acid due to the additive electron-withdrawing effects of -F and -CF₃ .
- Lipophilicity : The trifluoromethoxy methyl group in this compound likely confers higher logP values compared to analogs with smaller substituents (e.g., -OCH₃ in ) .
- Synthetic Routes : Copper-catalyzed cross-coupling () and fluorenylmethyloxycarbonyl (Fmoc) protection () are common strategies for introducing fluorinated groups .
Physicochemical Data Comparison
Biological Activity
4-[(Trifluoromethoxy)methyl]benzoic acid (CAS No. 1262413-29-5) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and neuroactive properties, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C9H8F3O3
- Molecular Weight: 236.16 g/mol
- Chemical Structure: Chemical Structure
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. It may act through:
- Enzyme Inhibition: The trifluoromethyl group enhances binding affinity to specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can bind to receptors, influencing cellular signaling and responses.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing the following results:
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL | High |
| Escherichia coli | 0.0039 - 0.025 mg/mL | High |
| Pseudomonas aeruginosa | Not effective | Low |
The compound demonstrated complete bactericidal activity against both Staphylococcus aureus and Escherichia coli within 8 hours, indicating its potential as an effective antimicrobial agent .
Anticancer Properties
Preliminary studies suggest that compounds similar to this compound may exhibit cytotoxic effects on cancer cells. The presence of the trifluoromethyl group is often associated with enhanced anticancer activity.
Case Study: Cytotoxicity Evaluation
In vitro studies have shown that derivatives containing trifluoromethyl groups can inhibit the growth of various cancer cell lines. For example, a study reported that compounds with a similar structure exhibited up to 92% inhibition against receptor tyrosine kinases like EGFR at concentrations as low as 10 nM . Although specific data for this compound is limited, it is hypothesized that the mechanism involves the induction of apoptosis in cancer cells through modulation of signaling pathways.
Neuroactive Effects
Pyrrolidine derivatives are known for their interactions with neurotransmitter systems, potentially influencing mood and cognition. While specific studies on this compound are lacking, similar compounds have shown promise in modulating neurotransmitter activity .
Q & A
Q. What are the recommended synthetic routes for 4-[(Trifluoromethoxy)methyl]benzoic acid?
- Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation or palladium-catalyzed cross-coupling to introduce the trifluoromethoxy-methyl group onto the benzoic acid backbone. Key reagents include trifluoromethoxymethyl halides (e.g., CF₃OCH₂X) and Lewis acids like AlCl₃ for electrophilic substitution. Reaction conditions (e.g., anhydrous solvents, 60–80°C) are critical to avoid side reactions such as hydrolysis of the trifluoromethoxy group. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or HPLC is recommended to isolate the product .
Q. How can the molecular structure of this compound be characterized?
- Methodological Answer: Use a combination of ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~3.9 ppm for -OCH₂CF₃ protons) and FT-IR for functional group analysis (e.g., C=O stretch at ~1700 cm⁻¹). X-ray crystallography is ideal for resolving spatial arrangements, particularly the dihedral angle between the trifluoromethoxy-methyl group and the aromatic ring. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±0.001 Da) .
Q. What are common chemical reactions involving this compound?
- Methodological Answer:
- Esterification: React with methanol/H₂SO₄ to form methyl esters for volatility in GC-MS analysis.
- Decarboxylation: Heat under acidic conditions (e.g., H₃PO₄) to remove the carboxylic acid group, yielding substituted toluene derivatives.
- Electrophilic substitution: Use HNO₃/H₂SO₄ for nitration at the para position relative to the electron-withdrawing trifluoromethoxy group. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate) .
Advanced Research Questions
Q. How to design experiments to assess the biological activity of this compound?
- Methodological Answer:
- Enzyme inhibition assays: Use fluorescence-based kits (e.g., COX-2 inhibition) with IC₅₀ determination via dose-response curves. Include controls like indomethacin for comparison.
- Antimicrobial testing: Perform microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Solubilize the compound in DMSO (<1% v/v) to avoid cytotoxicity .
Q. How to resolve contradictions in reported solubility or stability data?
- Methodological Answer:
- Solubility: Use shake-flask method with UV-Vis quantification in buffers (pH 1–10) to map pH-dependent solubility. Compare with computational predictions (e.g., Hansen solubility parameters).
- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze decomposition products via LC-MS. Stabilize formulations with antioxidants (e.g., BHT) if radical-mediated degradation is observed .
Q. What computational approaches are suitable for studying its interactions with biological targets?
- Methodological Answer:
- Molecular docking: Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1CX2 for COX-2). Validate docking poses with MD simulations (GROMACS, 100 ns trajectories).
- QSAR modeling: Develop models using descriptors like logP, polar surface area, and H-bond acceptors to predict activity against related targets .
Q. How to address challenges in handling its stability during storage?
- Methodological Answer: Store under inert atmosphere (argon) at -20°C in amber vials to prevent photodegradation. For long-term stability (>6 months), lyophilize and store as a powder. Avoid freeze-thaw cycles for solutions by aliquoting .
Q. How to conduct comparative studies with structural analogs?
- Methodological Answer:
- Synthetic analogs: Replace the trifluoromethoxy group with -OCH₃ or -CF₃ to assess electronic effects on bioactivity.
- Biological profiling: Test analogs in parallel using high-throughput screening (HTS) platforms. Correlate structural variations (e.g., substituent position) with IC₅₀ values using multivariate analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
